Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate
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Overview
Description
Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate is a chemical compound with the molecular formula C9H7F3O3. It is known for its unique structure, which includes both difluoro and fluorophenoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate typically involves the reaction of 4-fluorophenol with difluoroacetic acid derivatives. One common method includes the esterification of 4-fluorophenol with methyl difluoroacetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and the use of high-purity reagents. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields 4-fluorophenol and difluoroacetic acid .
Scientific Research Applications
Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The difluoro and fluorophenoxy groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound has similar difluoro groups but includes a fluorosulfonyl group instead of a fluorophenoxy group.
Methyl difluoroacetate: Lacks the fluorophenoxy group and is used in different chemical reactions.
Uniqueness
Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate is unique due to the presence of both difluoro and fluorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)9(11,12)15-7-4-2-6(10)3-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCBDBBZZFEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC1=CC=C(C=C1)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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